2-Chloro-3-methylbenzylamine

Description

BenchChem offers high-quality 2-Chloro-3-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

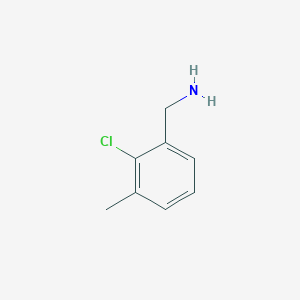

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLOMUXTUMCCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-methylbenzylamine

2-Chloro-3-methylbenzylamine (CAS: 1044256-78-1) is a substituted aromatic amine that serves as a crucial and versatile building block in modern medicinal chemistry. Its structure, featuring a reactive primary amine function and a sterically and electronically defined aromatic ring, makes it a valuable intermediate for constructing complex molecular architectures. The presence of both chloro and methyl substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions—key considerations in drug design.

The utility of halogenated compounds in pharmaceuticals is well-documented, with chlorine atoms frequently incorporated to enhance biological activity or modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and handling of 2-Chloro-3-methylbenzylamine, grounded in established chemical principles and tailored for researchers and professionals in drug development. Its documented use as an intermediate in the synthesis of novel therapeutic agents, such as 3-phosphoglycerate dehydrogenase inhibitors and CYP17 inhibitors, underscores its relevance in the pursuit of new medicines.[1][2]

Physicochemical and Spectroscopic Profile

Characterizing a synthetic intermediate is a foundational step in ensuring the validity of subsequent reactions and the purity of the final product. Below are the key identifiers and expected analytical properties for 2-Chloro-3-methylbenzylamine.

Table 1: Core Properties and Identifiers

| Property | Value |

| IUPAC Name | (2-Chloro-3-methylphenyl)methanamine |

| CAS Number | 1044256-78-1 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Physical Form | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Spectroscopic Signature Analysis

While a definitive, published spectrum for this specific compound is not widely available, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to exhibit distinct signals corresponding to the different chemical environments. The aromatic region should show three protons with complex splitting patterns (doublets or triplets) between δ 7.0-7.4 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.0 ppm, while the amine protons (-NH₂) would present as a broad singlet that can vary in chemical shift (typically δ 1.5-2.5 ppm) depending on solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet around δ 2.2-2.4 ppm. A ¹H-NMR spectrum for a related benzylidenguanidine derivative shows aromatic protons in the δ 7.18-7.24 ppm range and a methyl singlet at δ 2.17 ppm, supporting these predictions.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display eight unique signals. The aromatic carbons would resonate in the δ 125-140 ppm region. The benzylic carbon is expected around δ 45-50 ppm, and the methyl carbon would be found upfield, typically around δ 18-22 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational modes would include a characteristic N-H stretch for the primary amine, appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 155. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be evident, with a corresponding M+2 peak at m/z 157 that is about one-third the intensity of the molecular ion peak. A prominent fragment would be the benzyl cation (loss of NH₂) at m/z 140.

Core Synthesis Methodologies

The synthesis of 2-Chloro-3-methylbenzylamine can be approached via two primary, reliable routes starting from commercially available precursors. The choice of method often depends on available equipment, scale, and functional group tolerance requirements.

Route 1: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is arguably the most direct and widely used method for preparing benzylamines from their corresponding aldehydes.[1] The process involves two key transformations: the formation of an imine intermediate followed by its in-situ reduction.

Sources

Chemical structure and properties of 2-Chloro-3-methylbenzylamine

An In-depth Technical Guide to 2-Chloro-3-methylbenzylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-3-methylbenzylamine is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. As a member of the benzylamine family, its structure combines a reactive primary amine group with a sterically and electronically defined aromatic ring, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and handling protocols, designed for researchers and professionals in chemical synthesis and drug development. While specific experimental data for this particular isomer is limited, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded technical profile.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its structure and identifiers. 2-Chloro-3-methylbenzylamine features a benzene ring substituted with a chlorine atom, a methyl group, and an aminomethyl group, with a specific ortho/meta relationship between the substituents.

The hydrochloride salt of this compound is commercially available, confirming its stability and utility as a research chemical.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2-Chloro-3-methylphenyl)methanamine | N/A |

| CAS Number | 2055841-68-2 (for Hydrochloride salt) | |

| Molecular Formula | C₈H₁₀ClN (Free Base) | [1] |

| Molecular Weight | 155.63 g/mol (Free Base) | [1] |

| Canonical SMILES | CC1=C(C=CC=C1CN)Cl | |

| InChI | InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | [1] |

| InChIKey | LESUPVCBJDWKJH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Detailed experimental data for 2-Chloro-3-methylbenzylamine is not widely published. However, its properties can be reliably inferred from structurally similar compounds, such as 2-methylbenzylamine and 3-methylbenzylamine. It is expected to be a liquid at room temperature with a boiling point characteristic of substituted benzylamines.

Table 2: Physicochemical Property Comparison

| Property | 2-Chloro-3-methylbenzylamine | 2-Methylbenzylamine (Analogue) | 3-Methylbenzylamine (Analogue) |

| Appearance | Predicted: Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |

| Boiling Point | Not available | 199 °C (lit.)[2] | 202-205 °C (lit.)[3] |

| Density | Not available | 0.977 g/mL at 25 °C (lit.)[2] | 0.966 g/mL at 25 °C (lit.)[3] |

| Refractive Index | Not available | n20/D 1.544 (lit.)[2] | n20/D 1.536 (lit.)[3] |

Synthesis and Reactivity

Proposed Synthesis Route: Reductive Amination

The most direct and industrially relevant method for synthesizing primary benzylamines is the reductive amination of the corresponding benzaldehyde.[4][5][6] This process involves the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot reaction is highly efficient and tolerates a wide range of functional groups.

The synthesis of 2-Chloro-3-methylbenzylamine would logically proceed from 2-chloro-3-methylbenzaldehyde using ammonia as the nitrogen source and a suitable reducing agent, such as hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or a hydride reagent (e.g., sodium borohydride).[4][7]

Caption: Proposed synthesis workflow via reductive amination.

Chemical Reactivity

The reactivity of 2-Chloro-3-methylbenzylamine is dominated by the nucleophilic primary amine group. It readily undergoes reactions typical of primary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Diazotization: While less common for benzylamines than anilines, the amine can react with nitrous acid, though this can lead to complex mixtures.

The aromatic ring can participate in electrophilic aromatic substitution, although the substitution pattern is directed by the activating methyl group and the deactivating but ortho-, para-directing chloro group. The presence of these groups and the benzylamine moiety makes further substitution complex.

Spectroscopic Characterization (Predicted)

While specific spectra for this isomer are not publicly available, its features can be accurately predicted based on its structure and data from analogues like 2-methylbenzylamine.[8]

-

¹H NMR:

-

Aromatic Protons (δ 7.0-7.4 ppm): Three protons on the aromatic ring would appear as a complex multiplet (an ABC spin system).

-

Benzylic Protons (δ ~3.8 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the amine.

-

Methyl Protons (δ ~2.3 ppm): A sharp singlet for the three protons of the methyl group.

-

Amine Protons (δ ~1.5-2.0 ppm): A broad singlet for the two NH₂ protons, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry.

-

Benzylic Carbon (δ ~45 ppm): A signal for the CH₂ carbon.

-

Methyl Carbon (δ ~18-20 ppm): A signal for the CH₃ carbon.

-

-

IR Spectroscopy:

-

N-H Stretching (3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine.

-

C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals for both sp² and sp³ C-H bonds.

-

N-H Bending (1590-1650 cm⁻¹): A scissoring vibration peak.

-

C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Multiple bands indicating the benzene ring.

-

C-Cl Stretching (700-800 cm⁻¹): A signal in the fingerprint region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity) due to the presence of ³⁷Cl.

-

Major Fragment: A prominent peak at m/z 140 resulting from the loss of the NH group.

-

Applications in Research and Development

2-Chloro-3-methylbenzylamine is a valuable intermediate for constructing more complex target molecules. Its bifunctional nature allows it to be incorporated into larger structures via the amine handle, with the substituted aromatic ring providing specific steric and electronic properties. Potential applications include:

-

Pharmaceutical Synthesis: As a scaffold or building block for active pharmaceutical ingredients (APIs). The benzylamine motif is present in numerous drugs.[9]

-

Agrochemicals: Used in the synthesis of novel pesticides and herbicides.

-

Material Science: As a precursor for polymers or as a ligand for metal complexes.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-3-methylbenzylamine. However, the hazard profile can be reliably extrapolated from other benzylamines, which are known to be corrosive and irritants.[2][10][11][12]

Table 3: GHS Hazard Profile (Inferred)

| Hazard Category | Classification | Precautionary Statements |

| Pictograms | N/A | |

| Signal Word | Danger | N/A |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |

| Source | Based on data for 3-Methylbenzylamine and 2-Methylbenzylamine[2][12] | Based on data for 3-Methylbenzylamine and 2-Methylbenzylamine[2][12] |

Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines.[11]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not allow product to enter drains.[10]

Illustrative Experimental Protocol: N-Acylation

This protocol describes a standard, self-validating procedure for the acylation of a primary amine, illustrating a common use of 2-Chloro-3-methylbenzylamine.

Objective: To synthesize N-(2-chloro-3-methylbenzyl)benzamide.

Materials:

-

2-Chloro-3-methylbenzylamine (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Caption: Experimental workflow for N-acylation reaction.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-3-methylbenzylamine (e.g., 1.56 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add benzoyl chloride (1.22 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Conclusion

2-Chloro-3-methylbenzylamine is a well-defined chemical entity with significant potential as a synthetic intermediate. While direct experimental data is sparse, its properties, reactivity, and safety profile can be confidently predicted from established chemical principles and data from its close structural analogues. Its primary amine functionality, coupled with the specific substitution on the aromatic ring, provides a reliable and versatile tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. Adherence to standard safety protocols for corrosive amines is essential for its handling.

References

-

Afanasyev, O. I., et al. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717–7721. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dichloro-a-methylbenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural aspects of 2-chloro-N,N-dimethylbenzylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

-

FooDB. (2005). Benzylamine Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylbenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). US5210303A - Process for producing benzylamines.

-

Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzylamine. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylbenzylamine | C8H10ClN | CID 2757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbenzylamine 96 89-93-0 [sigmaaldrich.com]

- 3. 间甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Chloro-3-methylbenzylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Chloro-3-methylbenzylamine (CAS No: 1044256-78-1), a substituted aromatic amine of interest in synthetic chemistry and drug development.[1] We delve into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Through detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, this document serves as an essential reference for researchers, offering insights into structural elucidation and analytical validation. The protocols and interpretations are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Molecule in Focus

2-Chloro-3-methylbenzylamine is a benzenemethanamine derivative characterized by a chlorine atom at position 2 and a methyl group at position 3 of the benzene ring. Its molecular formula is C₈H₁₀ClN, and it has a molecular weight of 155.62 g/mol .[1] Understanding its structural and electronic properties is paramount for its application in chemical synthesis and as a potential intermediate in the pharmaceutical industry. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and structure.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-methylbenzylamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3]

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

References

2-Chloro-3-methylbenzylamine CAS number and molecular weight

This technical guide provides a comprehensive overview of 2-Chloro-3-methylbenzylamine, a substituted aromatic amine of interest in synthetic chemistry. While this specific isomer is not as extensively documented in readily accessible literature as some of its counterparts, this document synthesizes available data and provides expert insights into its properties, synthesis, and handling. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

2-Chloro-3-methylbenzylamine is a benzylamine derivative with a chlorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. Understanding its fundamental properties is the first step in its successful application in research and development.

| Property | Value | Source |

| CAS Number | 1044256-78-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀ClN | [1][4][5] |

| Molecular Weight | 155.62 g/mol | [1][4][5] |

| Synonyms | (2-chloro-3-methylphenyl)methanamine | [4] |

| HCl Salt CAS Number | 2055841-68-2 |

Proposed Synthesis Protocol

The proposed two-step synthesis begins with the reduction of 2-chloro-3-methylbenzoic acid to 2-chloro-3-methylbenzyl alcohol, followed by oxidation to the corresponding aldehyde. The final step involves the reductive amination of this aldehyde.

Step 1: Synthesis of 2-Chloro-3-methylbenzaldehyde

This precursor can be synthesized from 2-chloro-3-methylbenzoic acid. The process involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Protocol:

-

Reduction: 2-Chloro-3-methylbenzoic acid is reduced using diborane in tetrahydrofuran (THF).

-

Oxidation: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to 2-chloro-3-methylbenzaldehyde using activated manganese dioxide in a solvent such as methylene chloride.

Step 2: Reductive Amination to 2-Chloro-3-methylbenzylamine

The final step to obtain the target compound is the reductive amination of 2-chloro-3-methylbenzaldehyde.

Experimental Protocol:

-

Dissolve 2-chloro-3-methylbenzaldehyde in a suitable solvent, such as methanol.

-

Add an aqueous solution of ammonia.

-

Slowly add a reducing agent, for example, sodium borohydride, while maintaining a controlled temperature.

-

After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.

-

The solvent is then removed under reduced pressure, and the product can be purified by distillation or chromatography.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectral data for 2-Chloro-3-methylbenzylamine is not readily found, its structural features suggest key characteristics that would be observed in various spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the NH₂ protons (which may be broad), and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The positions of the chloro and methyl substituents will influence the chemical shifts of the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable in the molecular ion cluster.

Handling, Safety, and Disposal

A specific Safety Data Sheet (SDS) for 2-Chloro-3-methylbenzylamine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related substituted benzylamines.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and seek medical attention if symptoms develop.

-

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Potential Applications

Substituted benzylamines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While specific applications for 2-Chloro-3-methylbenzylamine are not extensively reported, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

Conclusion

2-Chloro-3-methylbenzylamine is a chemical compound with established identity but limited publicly available technical data. This guide provides a framework for its synthesis and safe handling based on established chemical principles and data from related compounds. As with any less-studied chemical, it is imperative for researchers to conduct thorough risk assessments and small-scale trials before proceeding with larger-scale work.

References

Sources

A Technical Guide to the Synthetic Applications of 2-Chloro-3-methylbenzylamine

Abstract: 2-Chloro-3-methylbenzylamine is a substituted aromatic amine that holds potential as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a primary aminomethyl group, a chlorine atom, and a methyl group on the benzene ring—offers multiple avenues for chemical modification. This guide explores the core reactivity of 2-Chloro-3-methylbenzylamine and delineates its potential applications in the synthesis of bioactive molecules, including N-substituted derivatives, heterocyclic scaffolds, and complex secondary amines. We provide field-proven insights into experimental design, generalized protocols, and the chemical principles governing its utility for researchers in chemical synthesis and drug discovery.

Introduction and Physicochemical Profile

2-Chloro-3-methylbenzylamine is a benzenemethanamine derivative characterized by the presence of a chlorine atom at position 2 and a methyl group at position 3 of the aromatic ring. This specific arrangement of substituents influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. The primary amine functionality is a key reactive site, serving as a potent nucleophile for a wide array of chemical transformations.

The chlorine and methyl groups on the aromatic ring modulate the electron density of the ring and influence the pKa of the benzylamine. The electron-withdrawing nature of the chlorine atom can impact the nucleophilicity of the amine, while the steric hindrance provided by the ortho-chloro and meta-methyl groups can direct the regioselectivity of certain reactions.

| Property | Value | Source |

| CAS Number | 1044256-78-1 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Alias | (2-chloro-3-methylphenyl)methanamine | [1] |

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-Chloro-3-methylbenzylamine is primarily centered around the nucleophilic character of the primary amine group (-NH₂). This group can readily participate in reactions with a wide range of electrophiles. The key reaction classes include:

-

N-Acylation: Formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

-

N-Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

-

N-Alkylation/Arylation: Introduction of alkyl or aryl groups at the nitrogen center.

-

Imination: Condensation with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

-

Cyclization Reactions: Serving as a nitrogen-donating component in the synthesis of N-heterocycles.

The choice of reaction conditions, such as solvent, base, and temperature, is critical for achieving high yields and selectivity in these transformations. For instance, in acylation reactions, a non-nucleophilic base is often required to scavenge the acid byproduct.

Caption: Core reaction pathways for 2-Chloro-3-methylbenzylamine.

Potential Application I: Synthesis of Bioactive Amides and Sulfonamides

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry. These functional groups are prevalent in a vast number of pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. 2-Chloro-3-methylbenzylamine can serve as a scaffold to generate libraries of novel amide and sulfonamide derivatives for screening purposes. The synthesis of N-substituted chloroacetamides, for example, has been explored for developing agents with antimicrobial activity.[2]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard laboratory procedure for the synthesis of an N-benzyl amide from 2-Chloro-3-methylbenzylamine and an acyl chloride.

Rationale: The reaction is a nucleophilic acyl substitution. A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting benzylamine and driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both reactants.

-

Preparation: In a round-bottom flask, dissolve 2-Chloro-3-methylbenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for N-acylation of 2-Chloro-3-methylbenzylamine.

Potential Application II: Precursor for Schiff Bases and Chiral Amines

The reaction of 2-Chloro-3-methylbenzylamine with aldehydes or ketones yields Schiff bases (imines). These imines are valuable intermediates themselves or can be readily reduced to form secondary amines. This two-step process, known as reductive amination, is one of the most powerful methods for C-N bond formation. The synthesis of substituted aryl benzylamines has been crucial in developing potent and selective enzyme inhibitors.[3]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines the formation of a secondary amine from 2-Chloro-3-methylbenzylamine and an aldehyde.

Rationale: The reaction proceeds in two stages. First, the amine and aldehyde condense to form an imine, typically with the removal of water. In the second stage, a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is used to selectively reduce the C=N double bond to a C-N single bond. STAB is often preferred as it is less basic and can be used in a one-pot procedure.

-

Imine Formation: Dissolve 2-Chloro-3-methylbenzylamine (1.0 eq.) and a selected aldehyde (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Check for the disappearance of starting materials using TLC.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. The final product is purified by column chromatography.

Potential Application III: Building Block for N-Heterocycles

Benzylamines are fundamental building blocks for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. 2-Chloro-3-methylbenzylamine can act as a dinucleophile or a mononucleophile in cyclization reactions to form rings of various sizes. For instance, reactions with 2-chloroquinoline-3-carbaldehydes can lead to the formation of fused heterocyclic systems like benzoimidazopyrimido[4,5-b]quinolones.[4][5]

Conceptual Pathway: Pictet-Spengler Reaction

Caption: Conceptual logic for heterocyclic synthesis.

Conclusion and Future Outlook

2-Chloro-3-methylbenzylamine represents a synthetically useful, yet underexplored, chemical intermediate. The strategic placement of chloro, methyl, and aminomethyl groups provides a platform for generating molecular diversity. Its primary applications lie in the construction of N-acylated and N-alkylated derivatives for biological screening and as a key component in the synthesis of complex nitrogen-containing heterocycles. Future research could focus on developing novel catalysts that can selectively functionalize the C-H bonds of the aromatic ring or engage the chloro-substituent in cross-coupling reactions, further expanding the synthetic utility of this versatile building block.

References

-

Dayan, F. E., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Potter, G. A., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC - PubMed Central. [Link]

-

Patel, K. R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Archive. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science. [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. Retrieved from researchgate.net. [Link]

Sources

- 1. 2-Chloro-3-methylbenzylamine - CAS:1044256-78-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzylamine is a substituted benzylamine that presents potential as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern—a chlorine atom and a methyl group on the aromatic ring—influences its electronic properties and, consequently, its reactivity and stability. This guide provides a comprehensive analysis of the anticipated chemical behavior of 2-Chloro-3-methylbenzylamine, drawing upon established principles of benzylamine chemistry and forced degradation studies. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, utilization in synthesis, and the development of stable formulations.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are a class of organic compounds that feature a benzyl group attached to an amine. They are widely utilized as intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The reactivity of the benzylic C-H bonds and the nucleophilicity of the amino group are central to their synthetic utility. The introduction of substituents onto the benzene ring can profoundly modulate these properties, offering a powerful tool for fine-tuning the molecule's characteristics for specific applications.

2-Chloro-3-methylbenzylamine, with its specific substitution pattern, is a molecule of interest for medicinal chemistry. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment that can influence reaction rates, selectivity, and the stability of the molecule. Understanding these influences is paramount for its successful application in drug discovery and development.

Predicted Reactivity Profile of 2-Chloro-3-methylbenzylamine

The reactivity of 2-Chloro-3-methylbenzylamine is primarily governed by the interplay of the amino group, the benzylic methylene group, and the substituted aromatic ring.

Basicity and Salt Formation

Like other benzylamines, 2-Chloro-3-methylbenzylamine is expected to be a moderately strong base, readily reacting with acids to form stable ammonium salts.[1] The pKa of the conjugate acid is anticipated to be slightly lower than that of unsubstituted benzylamine due to the electron-withdrawing effect of the chlorine atom. This property is crucial for purification, formulation, and in biological systems where pH plays a critical role.

N-Alkylation and Acylation

The primary amine functionality makes 2-Chloro-3-methylbenzylamine a good nucleophile, susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecular architectures. The reaction with acetyl chloride, for instance, would proceed via a Schotten-Baumann-type reaction to yield the corresponding N-acetyl derivative.[3]

Oxidation

Benzylamines are known to undergo oxidation to form imines, which can further hydrolyze to aldehydes.[4] The oxidation of 2-Chloro-3-methylbenzylamine is predicted to yield 2-chloro-3-methylbenzaldehyde. This transformation can be a significant degradation pathway, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods.[4] The rate of oxidation can be influenced by the presence of metal ions, which can catalyze the process.

Reactions of the Aromatic Ring

The aromatic ring of 2-Chloro-3-methylbenzylamine can undergo electrophilic substitution reactions. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups will influence the regioselectivity of such reactions. For example, nitration is expected to yield a mixture of nitro-substituted products.[1]

Stability Profile and Forced Degradation Studies

Understanding the stability of a potential drug candidate or a key intermediate is a critical aspect of pharmaceutical development.[5][6] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and pathways, which in turn informs formulation development, packaging, and the establishment of a shelf-life.[7][8][9]

Predicted Degradation Pathways

Based on the known chemistry of benzylamines, the following degradation pathways are anticipated for 2-Chloro-3-methylbenzylamine under various stress conditions:

-

Hydrolysis: Benzylamines are generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation could be possible, although likely not a primary degradation route.

-

Oxidation: As previously mentioned, oxidation is a likely degradation pathway, leading to the formation of 2-chloro-3-methylbenzaldehyde and potentially further to 2-chloro-3-methylbenzoic acid.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation pathways. This could involve cleavage of the C-N bond or reactions involving the aromatic ring.

-

Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products will depend on the temperature and the presence of other substances.

The following diagram illustrates the predicted primary degradation pathway via oxidation:

Caption: Predicted oxidative degradation of 2-Chloro-3-methylbenzylamine.

Proposed Protocol for Forced Degradation Studies

To experimentally determine the stability of 2-Chloro-3-methylbenzylamine, a systematic forced degradation study should be conducted. The following protocol outlines the key steps.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 2-Chloro-3-methylbenzylamine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C.

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature.

-

Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Store the sample solution at 60°C in a temperature-controlled oven.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a suitable pH is a good starting point. UV detection should be performed at a wavelength corresponding to the absorbance maximum of 2-Chloro-3-methylbenzylamine.[10]

-

Data Analysis: Quantify the amount of 2-Chloro-3-methylbenzylamine remaining at each time point. Calculate the percentage degradation. Identify and, if possible, quantify the major degradation products. LC-MS can be used to elucidate the structures of the degradation products.

Expected Data Summary

The results of the forced degradation studies can be summarized in a table for easy comparison.

| Stress Condition | Time (hours) | % Degradation of 2-Chloro-3-methylbenzylamine | Major Degradation Products (Predicted) |

| 0.1 M HCl, 60°C | 48 | < 5% | - |

| 0.1 M NaOH, 60°C | 48 | < 5% | - |

| 3% H₂O₂, RT | 24 | 15-25% | 2-Chloro-3-methylbenzaldehyde |

| Photolytic (ICH Q1B) | - | 5-15% | Various photoproducts |

| Thermal, 60°C | 48 | < 10% | Minor oxidative products |

Note: The % degradation values are hypothetical and would need to be determined experimentally.

Safe Handling and Storage

Based on the safety data for similar benzylamines, 2-Chloro-3-methylbenzylamine should be handled with care.[11] It is likely to be a corrosive and combustible liquid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[11] Benzylamines are known to absorb carbon dioxide from the air to form carbamate salts.[1]

Conclusion

2-Chloro-3-methylbenzylamine is a promising building block for pharmaceutical synthesis. Its reactivity is characterized by the nucleophilic amine and the potential for oxidation at the benzylic position. The stability profile is expected to be dominated by oxidative degradation, a pathway that can be mitigated by proper handling and storage conditions. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently work with this compound, enabling its effective use in the development of new and innovative medicines. Further experimental validation of the predicted reactivity and stability is essential for its progression in the drug development pipeline.

References

- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- National Institutes of Health.

- ResearchGate.

- Vertex AI Search. (2023, April 23).

- IJSDR.

- RSC Publishing.

- RSC Publishing. (2024, September 3). Degradation of benzylamines during chlorination and chloramination.

- ResearchGate.

- Sciencemadness Discussion Board. (2012, January 3).

- ChemicalBook. (2023, May 24).

- Sciencemadness Wiki. (2025, February 12). Benzylamine.

- ResearchGate.

- Sigma-Aldrich. 2-Chloro-N-methylbenzylamine 97 94-64-4.

- Indian Academy of Sciences.

- Khan Academy. Stability of a substituted benzyl anion (video).

- SIELC Technologies. Benzylamine.

- PubChem. 2,3-Dichloro-a-methylbenzylamine | C8H9Cl2N | CID 3552536.

- ACS Publications. (2016, June 1). Kinetic Resolution of Benzylamines via Palladium(II)

- Wikipedia. Benzylamine.

- Organic Chemistry Portal. Benzylamines.

- Sigma-Aldrich. (2025, November 6).

- ResearchGate. DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage …

- ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.

- PrepChem.com. Synthesis of N-methylbenzylamine.

- OSTI.gov. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.

- Fisher Scientific. (2021, December 24).

- Echemi.com.

- ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.

- National Institute of Standards and Technology. Benzylamine - the NIST WebBook.

- ChemicalBook. 2-CHLORO-3-METHYLBENZYLAMINE CAS#.

- Google Patents. US5210303A - Process for producing benzylamines.

- Santa Cruz Biotechnology. 2-Chloro-N-methylbenzylamine | CAS 94-64-4 | SCBT.

- RSC Publishing. (2018, September 12).

- Fisher Scientific. 2-Chloro-6-fluoro-3-methylbenzylamine, 97%, Thermo Scientific 1 g | Buy Online.

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Methylbenzylamine.

- ChemicalBook. (2025, July 24). 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6.

- Academic Journals.

- PubChem. 2-Chlorobenzylamine | C7H8ClN | CID 66648.

- Sigma-Aldrich. 2-Chloro-6-methylbenzylamine AldrichCPR.

- Sigma-Aldrich. 3-Chloro-N-methylbenzylamine 97 39191-07-6.

- PubChem. 3-Methylbenzylamine | C8H11N | CID 66015.

Sources

- 1. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. ijsdr.org [ijsdr.org]

- 10. Benzylamine | SIELC Technologies [sielc.com]

- 11. fishersci.com [fishersci.com]

Whitepaper: 2-Chloro-3-methylbenzylamine as a Foundational Building Block for Novel Compound Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzylamine is a strategically substituted aromatic amine that serves as a versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring a chlorine atom, a methyl group, and a primary aminomethyl group on the benzene ring—provides a trifecta of reactive and modulatory sites. This guide delves into the core physicochemical properties, safety protocols, key synthetic transformations, and diverse applications of 2-chloro-3-methylbenzylamine. We will explore its utility in constructing complex molecular architectures, with a particular focus on the development of novel therapeutic agents and functional materials. This document is intended to be a comprehensive resource, providing both foundational knowledge and practical, field-proven insights for professionals in chemical research and drug development.

Core Characteristics and Strategic Importance

2-Chloro-3-methylbenzylamine, with the molecular formula C₈H₁₀ClN, presents a deceptively simple structure that belies its synthetic potential. The primary amine (-CH₂NH₂) is a key nucleophilic handle, readily participating in a wide array of classical and contemporary chemical reactions. The chlorine and methyl substituents on the aromatic ring are not mere spectators; they critically influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, impacts the reactivity of the amine and the benzene ring, as well as the pharmacological and material properties of its derivatives.

The strategic placement of these groups offers several advantages:

-

Modulation of Basicity: The electron-withdrawing chlorine atom can subtly modulate the pKa of the amine group, influencing its reactivity and physiological behavior.

-

Lipophilicity and Metabolic Stability: The chloro and methyl groups increase the molecule's lipophilicity, a key parameter in drug design for membrane permeability. The chlorine can also block potential sites of metabolic oxidation, enhancing the pharmacokinetic profile of derivative compounds.

-

Defined Steric Profile: The ortho-chloro and meta-methyl arrangement provides a defined three-dimensional shape, which can be exploited for selective binding to biological targets like enzymes or receptors.

Physicochemical and Safety Data

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use. The data below is compiled from safety data sheets and chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | N/A |

| Molecular Weight | 155.63 g/mol | N/A |

| Appearance | Liquid | |

| Boiling Point | 184 - 185 °C | |

| Density | 0.981 g/cm³ at 25 °C | |

| Flash Point | 72 °C (161.6 °F) - Closed Cup | [1] |

| CAS Number | 86189-53-7 | N/A |

Safety and Handling

2-Chloro-3-methylbenzylamine is a combustible and corrosive liquid that requires careful handling in a controlled laboratory environment.[1]

-

Hazards: The compound is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[2] It is also harmful to aquatic life.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and tightly fitting safety goggles or a face shield.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[3]

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[3] Ground all equipment containing the material to prevent static discharge.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call a poison center or doctor.[2] For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If inhaled, move the person to fresh air.[2] If swallowed, do NOT induce vomiting; rinse mouth with water and consult a physician.[2]

-

Storage: Store in a well-ventilated, cool place, locked up in tightly closed containers.[3]

Synthesis of the Building Block

The most direct and common laboratory synthesis of 2-chloro-3-methylbenzylamine is through the reductive amination of its corresponding aldehyde, 2-chloro-3-methylbenzaldehyde. This method is highly efficient and proceeds under relatively mild conditions.

Caption: Workflow for the synthesis of 2-chloro-3-methylbenzylamine.

The causality of this workflow is straightforward: the aldehyde (A) reacts with an ammonia source (B) to form an intermediate imine (D). This imine is then reduced in the same pot ("in-situ") by a selective reducing agent like sodium cyanoborohydride (C) to yield the final primary amine (F). This one-pot procedure is favored for its efficiency and high yield.

Core Reactivity and Synthetic Transformations

The synthetic utility of 2-chloro-3-methylbenzylamine stems primarily from the reactivity of its primary amine group. This nucleophilic center is a gateway to a vast array of molecular structures.

Caption: Key synthetic transformations of 2-chloro-3-methylbenzylamine.

-

Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides is one of the most robust and common transformations. This introduces a stable amide linkage, a cornerstone of many biologically active molecules, including FtsZ inhibitors for antibacterial applications.[4]

-

Secondary/Tertiary Amine Synthesis: Reductive amination with other aldehydes or ketones provides access to more complex secondary and tertiary amines. This reaction is fundamental in building libraries of compounds for screening, such as novel antimycotics.[5]

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known bioisostere of the carboxylic acid group and is prevalent in many classes of drugs.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords ureas and thioureas, respectively. These moieties are excellent hydrogen bond donors and acceptors, often used to anchor a molecule within a protein's active site.

-

N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides or participate in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form substituted amines.

-

Coordination Chemistry: The amine can act as a ligand, coordinating to metal centers to form organometallic complexes. For instance, it has been used to synthesize complexes with molybdenum (Mo) and tungsten (W).[6]

Applications in Novel Compound Development

The true value of 2-chloro-3-methylbenzylamine is demonstrated by its successful incorporation into diverse molecular scaffolds with significant biological or material applications.

| Compound Class | Application / Biological Activity | Rationale for Building Block Use | Reference |

| Quinoline Amines | Antidepressant, Antifungal | The benzylamine moiety is attached to a quinoline core; the chloro/methyl pattern modulates lipophilicity and target interaction. | [7] |

| Substituted Benzylamines | Antimycotic (Antifungal) | Serves as a core scaffold where N-alkylation introduces side chains crucial for activity against pathogenic yeasts. | [5] |

| Metal-Carbonyl Complexes | Organometallic Chemistry | Acts as a directing ligand in the formation of stable complexes with transition metals like molybdenum and tungsten. | [6] |

| Benzylamine-linked Inhibitors | Enzyme Inhibition (e.g., 17β-HSD3) | Forms the central linker in inhibitors, where the substituted aryl ring provides specific interactions within the enzyme's active site. | [8] |

| Azetidinones | Antibacterial | Used as a precursor for more complex amine derivatives which are then incorporated into β-lactam structures. | [9] |

The recurring theme is the use of the benzylamine core to introduce a substituted aromatic ring into a larger molecule. The specific 2-chloro-3-methyl substitution pattern provides a unique electronic and steric signature that can enhance binding affinity, improve pharmacokinetic properties (ADMET), and ultimately lead to more potent and selective final compounds. For example, in the development of anti-tuberculosis agents, benzylamine derivatives have shown promising activity.[10]

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol details a representative, self-validating procedure for the reaction of 2-chloro-3-methylbenzylamine with a generic aldehyde (e.g., 4-methoxybenzaldehyde) to form a secondary amine.

Objective: To synthesize N-(4-methoxybenzyl)-1-(2-chloro-3-methylphenyl)methanamine.

Materials:

-

2-Chloro-3-methylbenzylamine (1.0 eq)

-

4-Methoxybenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-methylbenzylamine (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the amine is fully dissolved.

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. Trustworthiness Note: The washing steps remove unreacted reagents and byproducts, ensuring the purity of the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure secondary amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

2-Chloro-3-methylbenzylamine has firmly established itself as a high-value building block in synthetic chemistry. Its utility is rooted in the reliable reactivity of its primary amine and the modulatory effects of its unique aromatic substitution pattern. From creating novel antifungal and antibacterial agents to serving as ligands in organometallic chemistry, its applications are both broad and impactful.

Looking forward, the potential for this building block remains vast. Its incorporation into novel chemical modalities such as PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors, where precise orientation and physicochemical properties are critical, represents a promising future direction. As the demand for structurally complex and functionally optimized small molecules continues to grow, the strategic deployment of well-designed building blocks like 2-chloro-3-methylbenzylamine will be more crucial than ever for accelerating innovation in drug discovery and materials science.

References

- 1. foodb.ca [foodb.ca]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

Literature review of 2-Chloro-3-methylbenzylamine and its derivatives

An In-depth Technical Guide to 2-Chloro-3-methylbenzylamine and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylamines are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Among these, 2-Chloro-3-methylbenzylamine presents a unique structural motif, combining steric and electronic features that make it a valuable building block for targeted synthesis. This guide provides a comprehensive literature review of the 2-Chloro-3-methylbenzylamine core, its synthesis, key derivatives, and its burgeoning applications in drug discovery and materials science. We delve into detailed synthetic protocols, the rationale behind experimental choices, and the characterization of these compounds, offering a technical resource for professionals in chemical and pharmaceutical research.

The 2-Chloro-3-methylbenzylamine Core: An Introduction

The benzylamine moiety is a prevalent feature in numerous biologically active compounds. The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile. The 2-Chloro-3-methylbenzylamine scaffold is of particular interest due to its ortho-chloro and meta-methyl substitution pattern. The chlorine atom, an electron-withdrawing group, and the methyl group, a weak electron-donating group, create a distinct electronic environment and steric hindrance that can be exploited to achieve selective interactions with biological targets.

This guide aims to consolidate the existing knowledge on 2-Chloro-3-methylbenzylamine, presenting it as a versatile intermediate for creating diverse chemical libraries. It serves as a practical resource, detailing synthetic pathways, key derivatization reactions, and known applications, with a focus on providing actionable protocols and insights for laboratory work.

Physicochemical and Safety Profile

Understanding the fundamental properties of the core compound is critical for its effective use in synthesis. While data for the free base is sparse, its hydrochloride salt is commercially available and provides a stable entry point for research.

Table 1: Physicochemical Properties of 2-Chloro-3-methylbenzylamine and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Key Notes |

| 2-Chloro-3-methylbenzylamine HCl | C₈H₁₀ClN·HCl | 192.09 | 2055841-68-2 | Fine chemical solid | A versatile building block for pharmaceutical synthesis. |

| 2-Chloro-3-methylbenzonitrile | C₈H₆ClN | 151.59 | Not specified | White to off-white solid[1] | Insoluble in water; soluble in common organic solvents[1]. A key synthetic precursor. |

| 2-Chloro-3-methylbenzaldehyde | C₈H₇ClO | 154.59 | 61563-28-8[2] | Not specified | A key precursor for synthesis via reductive amination.[2] |

Safety and Handling:

Benzylamine derivatives can be corrosive and irritant. Based on data for related compounds like 2-Chloro-N-methylbenzylamine, appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory. The compounds should be handled in a well-ventilated fume hood. Storage should be in a cool, dry area away from oxidizing agents in tightly sealed containers.[1]

Synthesis of the Core Scaffold

The synthesis of 2-Chloro-3-methylbenzylamine can be approached through several established chemical transformations. The choice of route often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Route A: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is one of the most common and versatile methods for synthesizing amines. The reaction proceeds via the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (e.g., 10 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise to control the exothermic reaction.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming the HCl salt to facilitate crystallization.

Causality Insight: The choice of reducing agent is critical. Sodium borohydride is a mild and cost-effective choice suitable for this transformation. For more sensitive substrates, sodium triacetoxyborohydride (STAB) offers greater selectivity and is less prone to reducing the starting aldehyde.

Caption: Workflow for the synthesis of 2-Chloro-3-methylbenzylamine via reductive amination.

Route B: Reduction of 2-Chloro-3-methylbenzonitrile

The nitrile group is a stable precursor to a primary amine. Its reduction requires more potent reducing agents than those used for imines.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent like THF or diethyl ether.

-

Substrate Addition: Dissolve 2-Chloro-3-methylbenzonitrile[1] (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

-

Purification: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with ether. Dry the combined filtrates over anhydrous sodium sulfate and concentrate to yield the product.

Trustworthiness Insight: The Fieser workup is a validated and widely trusted method for safely and effectively working up LiAlH₄ reactions. It transforms the gelatinous aluminum byproducts into a granular, easily filterable solid, which is crucial for achieving good recovery and purity of the amine product.

Key Derivatives and Their Applications

The primary amine functionality of 2-Chloro-3-methylbenzylamine is a gateway to a vast chemical space. Simple transformations can yield derivatives with significant biological activity.

N-Acyl and N-Sulfonyl Derivatives

Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily affords stable amide and sulfonamide derivatives. These modifications are fundamental in drug design to alter polarity, introduce hydrogen bond donors/acceptors, and occupy specific pockets in enzyme active sites.

Heterocyclic Derivatives as Enzyme Inhibitors

A significant application of benzylamine derivatives is in the synthesis of enzyme inhibitors. By incorporating the benzylamine moiety into a heterocyclic scaffold, potent and selective inhibitors can be developed.

Research has shown that N-benzylamine derivatives linked to a benzothiazole core can act as effective MAO inhibitors, which are used clinically as antidepressants and for treating neurodegenerative diseases.[3] A general synthetic pathway involves a multi-step sequence.[3]

Caption: General synthesis of benzothiazole derivatives from a benzylamine core.

This synthetic strategy highlights how the 2-Chloro-3-methylbenzylamine core can be elaborated into more complex molecules with specific therapeutic functions.[3]

Applications in Antimicrobial Research

Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] In one study, various substituted benzylamines were synthesized and showed activity in the micromolar range.[4] Although 2-Chloro-3-methylbenzylamine itself was not specifically tested in the cited study, the findings support the potential of this scaffold in developing new anti-TB agents.

Table 2: Representative Biological Activity of Benzylamine Derivatives

| Derivative Class | Target | Representative Activity | Reference |

| Benzothiazole Acetamides | Monoamine Oxidase (MAO) | Used as MAO-A and MAO-B inhibitors for antidepressant and anti-Parkinson's applications.[3] | [3] |

| Substituted Benzylamines | Mycobacterium tuberculosis | MIC₉₀ values ranging from >20 µM to <28 µM for various novel derivatives.[4] | [4] |

| Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 | Low nanomolar IC₅₀ values (e.g., 74 nM) for lead compounds targeting prostate cancer.[5] | [5] |

Coordination Chemistry

Beyond medicinal applications, benzylamines can act as ligands in coordination chemistry. For instance, the related 2-chloro-N,N-dimethylbenzylamine has been synthesized and reacted with metal carbonyls to form complexes with Molybdenum (Mo(CO)₆) and Tungsten (W(CO)₆).[6] The nitrogen atom of the amine and potentially the aromatic system can coordinate to the metal center, opening avenues for applications in catalysis and materials science.

Conclusion and Future Outlook

2-Chloro-3-methylbenzylamine is a valuable and versatile chemical intermediate. Its unique substitution pattern provides a foundation for creating structurally diverse derivatives. The established synthetic routes are robust and amenable to laboratory and potential scale-up production. The demonstrated utility of related benzylamine scaffolds in developing potent enzyme inhibitors and antimicrobial agents underscores the significant potential held by derivatives of 2-Chloro-3-methylbenzylamine.[3][4][5]

Future research should focus on synthesizing and screening a broader library of its derivatives against a wide range of biological targets. Exploring its use as a ligand in asymmetric catalysis and for the development of novel functional materials represents another promising frontier. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

- 2-Chloro-3-Methylbenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 2-Chloro-N-methylbenzylamine 97 94-64-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. (n.d.).

- 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem. (n.d.). PubChem.

- Process for producing benzylamines - Google Patents. (n.d.).

- 2-Chloro-3-methylbenzylamine HCl - 90% | 2055841-68-2 | FC67370 - Biosynth. (n.d.). Biosynth.

- Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. (n.d.). Taylor & Francis Online.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.

Sources

- 1. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]

- 2. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]